(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer and Antituberculosis Applications
- A study on derivatives similar to the queried compound found significant anticancer and antituberculosis activities. The synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showed promising results against human breast cancer cell lines and Mycobacterium tuberculosis H37Rv strain. These compounds highlight the potential of such chemical structures in therapeutic applications against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Analgesic Effects and TRPV4 Antagonism
- Novel derivatives structurally related to the inquired molecule were identified as selective antagonists of the TRPV4 channel, showing analgesic effects in animal models. This research underlines the potential use of these compounds in treating pain (Tsuno et al., 2017).
Antimicrobial Activity
- Research on derivatives with a similar chemical backbone revealed antimicrobial properties. The study focused on synthesizing new compounds and evaluating their effectiveness against various bacterial and fungal strains, showing variable and modest activity. This suggests the versatility of such chemical structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-HIV Activity
- A series of β-carboline derivatives, related to the compound of interest, were synthesized and tested for their inhibitory activity against HIV-1 and HIV-2 strains. Some analogs displayed selective inhibition against the HIV-2 strain, indicating potential therapeutic applications for these compounds in treating HIV (Ashok et al., 2015).
Tubulin Polymerization Inhibition
- Research into N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine demonstrated potent inhibition of tubulin polymerization. This activity suggests their use in developing novel treatments for cancer, given their ability to interfere with cell division (Prinz et al., 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit certain enzymes, block receptor sites, or interfere with cellular signaling pathways .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . These could potentially include inhibiting enzyme activity, blocking receptor sites, interfering with cellular signaling pathways, and altering gene expression .
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(16-3-4-17-15(13-16)7-8-21-17)25-11-9-24(10-12-25)19-6-5-18(22-23-19)14-1-2-14/h3-8,13-14,21H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMGRWWFJCHPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.